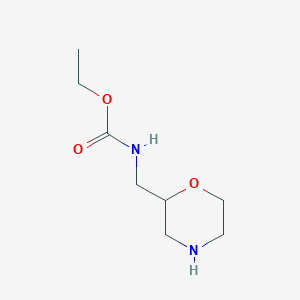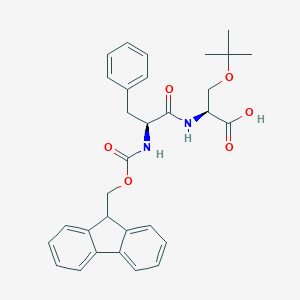
2-(((Ethoxycarbonyl)amino)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Ethoxycarbonyl)amino)methyl)morpholine, also known as ECM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has gained significant attention due to its unique chemical properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-(((Ethoxycarbonyl)amino)methyl)morpholine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the metabolism of carbohydrates and lipids. It has also been found to have antifungal and antibacterial properties.
Efectos Bioquímicos Y Fisiológicos
2-(((Ethoxycarbonyl)amino)methyl)morpholine has been found to have a number of biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic rats, as well as to decrease the levels of triglycerides and cholesterol in the blood. It has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(((Ethoxycarbonyl)amino)methyl)morpholine in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of using 2-(((Ethoxycarbonyl)amino)methyl)morpholine is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(((Ethoxycarbonyl)amino)methyl)morpholine. One area of interest is the development of new compounds based on 2-(((Ethoxycarbonyl)amino)methyl)morpholine that may have improved properties and applications. Another area of interest is the investigation of the mechanism of action of 2-(((Ethoxycarbonyl)amino)methyl)morpholine and its potential use in the treatment of various diseases, including diabetes and cardiovascular disease. Additionally, further research is needed to determine the safety and toxicity of 2-(((Ethoxycarbonyl)amino)methyl)morpholine, particularly in long-term studies.
Métodos De Síntesis
The synthesis of 2-(((Ethoxycarbonyl)amino)methyl)morpholine involves the reaction of morpholine with ethyl chloroformate, followed by the addition of ammonia. The resulting product is then treated with diethylamine to yield the final product, 2-(((Ethoxycarbonyl)amino)methyl)morpholine. This method of synthesis has been widely used and has been found to be efficient and cost-effective.
Aplicaciones Científicas De Investigación
2-(((Ethoxycarbonyl)amino)methyl)morpholine has been extensively used in scientific research due to its unique chemical properties. It has been used as a reagent in the synthesis of other compounds, as well as a building block for the preparation of various polymers. It has also been used as a stabilizer for certain enzymes and proteins.
Propiedades
Número CAS |
146944-30-1 |
|---|---|
Nombre del producto |
2-(((Ethoxycarbonyl)amino)methyl)morpholine |
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl N-(morpholin-2-ylmethyl)carbamate |
InChI |
InChI=1S/C8H16N2O3/c1-2-12-8(11)10-6-7-5-9-3-4-13-7/h7,9H,2-6H2,1H3,(H,10,11) |
Clave InChI |
LTGXGCGDXHMONY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC1CNCCO1 |
SMILES canónico |
CCOC(=O)NCC1CNCCO1 |
Sinónimos |
Carbamic acid, (2-morpholinylmethyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)







